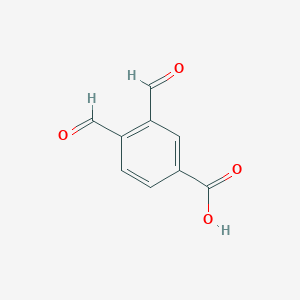
3,4-diformylbenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diformylbenzoic Acid: is an organic compound with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol It is a derivative of benzoic acid, characterized by the presence of two formyl groups at the 3 and 4 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Diformylbenzoic Acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the Vilsmeier-Haack reaction, where 3,4-dimethoxybenzaldehyde is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3,4-Diformylbenzoic Acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: 3,4-Dicarboxybenzoic acid
Reduction: 3,4-Dihydroxymethylbenzoic acid
Substitution: 3,4-Diformyl-5-nitrobenzoic acid, 3,4-Diformyl-5-chlorobenzoic acid
科学的研究の応用
Chemistry: 3,4-Diformylbenzoic Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor in the synthesis of bioactive compounds. It may be used in the development of new drugs and therapeutic agents .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the design of polymers and advanced materials .
作用機序
The mechanism of action of 3,4-Diformylbenzoic Acid is primarily related to its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products . The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the aromatic ring more susceptible to electrophilic substitution reactions .
類似化合物との比較
3,4-Dimethylbenzoic Acid: Lacks the formyl groups, making it less reactive in certain chemical transformations.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of formyl groups, leading to different reactivity and applications.
3,4-Dicarboxybenzoic Acid: Formed by the oxidation of 3,4-Diformylbenzoic Acid, with carboxyl groups replacing the formyl groups.
Uniqueness: this compound is unique due to the presence of two formyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
特性
分子式 |
C9H6O4 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
3,4-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-5H,(H,12,13) |
InChIキー |
NWWCNAWRIKVXRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















